molecular formula C10H9F3O3 B13650872 Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate

Cat. No.: B13650872
M. Wt: 234.17 g/mol
InChI Key: FSKAPOJWJCUHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the trifluoromethyl group is positioned at the meta position relative to the hydroxyl group on the benzene ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 4-hydroxybenzoate using a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-3-(trifluoromethyl)benzoate.

    Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ethyl 4-oxo-3-(trifluoromethyl)benzoate.

    Reduction: Ethyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is primarily influenced by the trifluoromethyl group, which enhances the compound’s lipophilicity and electron-withdrawing properties. This can affect the compound’s interaction with biological targets, such as enzymes and receptors, by altering the electronic distribution and binding affinity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 4-trifluoromethylbenzoate:

    4-Hydroxy-3-(trifluoromethyl)benzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

The presence of both the hydroxyl and trifluoromethyl groups in this compound makes it unique, providing a balance of hydrophilic and lipophilic properties that can be advantageous in various applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

ethyl 4-hydroxy-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5,14H,2H2,1H3

InChI Key

FSKAPOJWJCUHBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.